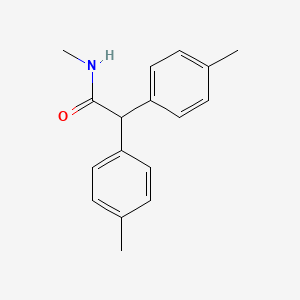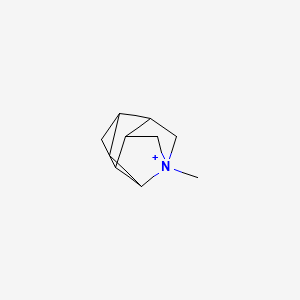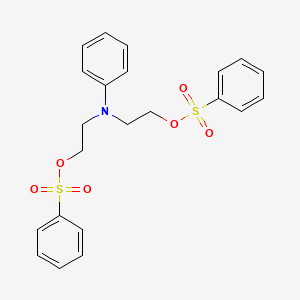
(Phenylimino)diethane-2,1-diyl dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/KM2130000” is a hypothetical chemical compound used for illustrative purposes. This compound is assumed to have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “NIOSH/KM2130000” involves multiple steps, starting from readily available precursors. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “NIOSH/KM2130000” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: “NIOSH/KM2130000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/KM2130000” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “NIOSH/KM2130000” depend on the specific reagents and conditions used. These products can include derivatives with enhanced biological activity or improved chemical stability.
Applications De Recherche Scientifique
“NIOSH/KM2130000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of “NIOSH/KM2130000” involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Propriétés
Numéro CAS |
6259-80-9 |
|---|---|
Formule moléculaire |
C22H23NO6S2 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-[N-[2-(benzenesulfonyloxy)ethyl]anilino]ethyl benzenesulfonate |
InChI |
InChI=1S/C22H23NO6S2/c24-30(25,21-12-6-2-7-13-21)28-18-16-23(20-10-4-1-5-11-20)17-19-29-31(26,27)22-14-8-3-9-15-22/h1-15H,16-19H2 |
Clé InChI |
LIHAQKCOFFGMNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCOS(=O)(=O)C2=CC=CC=C2)CCOS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


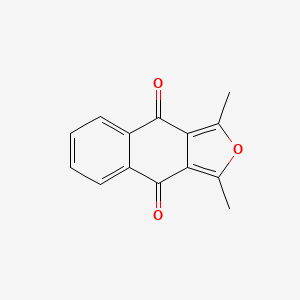
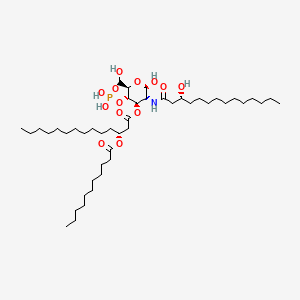
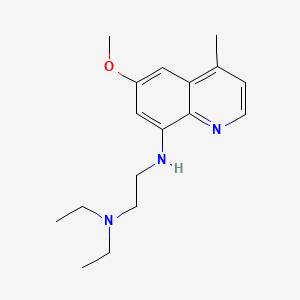

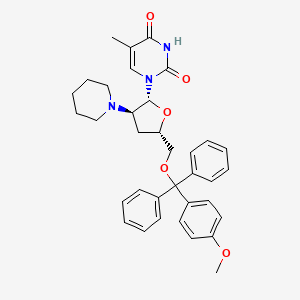
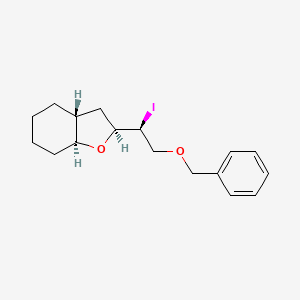
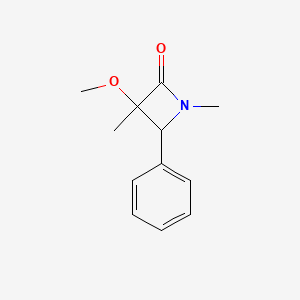

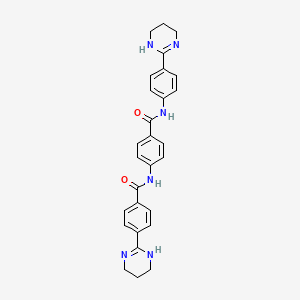
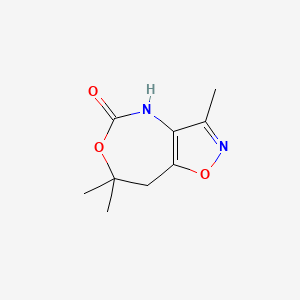
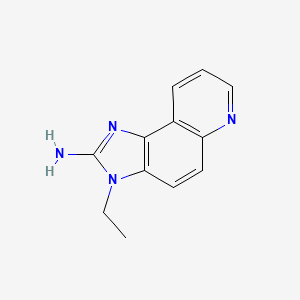
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
